TFP is primarily employed as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom in a complex. TFP's ability to donate electrons through its aromatic furan rings and the central phosphorus atom makes it a versatile ligand for various transition metals. Studies have shown its effectiveness in palladium-catalyzed cross-coupling reactions, which are fundamental processes for constructing complex organic molecules [PubChem: Tri(2-furyl)phosphine, ].
For instance, research has explored the use of TFP-palladium complexes in Sonogashira couplings, a type of cross-coupling reaction used to form carbon-carbon bonds between alkynes and aryl or vinyl halides [Tokyo Chemical Industry (India) Pvt. Ltd., Tri(2-furyl)phosphine 5518-52-5, ].
TFP finds applications in organic synthesis beyond its role as a ligand. Its reactive phosphorus atom can participate in various transformations. One example is its use as a nucleophile in Staudinger reduction, a method for converting azides to amines [Ereztech, Tri-(2-furyl)phosphine, ].
Tri(2-furyl)phosphine, with the chemical formula C₁₂H₉O₃P, is a phosphine compound characterized by three furyl groups attached to a phosphorus atom. The furyl group, derived from furan, contributes unique electronic properties and steric effects that enhance the reactivity of this ligand in coordination chemistry. Tri(2-furyl)phosphine is notable for its lower Tolman cone angle (133°) compared to triphenylphosphine (145°), indicating a more compact structure that can influence its interaction with metal centers in catalysis .
Tri(2-furyl)phosphine exhibits reactivity with various transition metal complexes. Notable reactions include:
Tri(2-furyl)phosphine can be synthesized through various methods:
Tri(2-furyl)phosphine is primarily utilized in:
Interaction studies involving tri(2-furyl)phosphine often focus on its behavior in coordination complexes:
Tri(2-furyl)phosphine shares similarities with several other phosphines but possesses distinct properties that set it apart:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Aryl Phosphine | Higher Tolman cone angle (145°), less reactive |
Tri(2-thienyl)phosphine | Heterocyclic Phosphine | Similar reactivity but different electronic properties |
Diphenyl(2-furyl)phosphine | Aryl-Heterocyclic Phosphine | Combines features of both aryl and heterocyclic groups |
Tri(2-furyl)phosphine is unique due to its combination of three furyl groups which provide distinct steric and electronic properties compared to other phosphines, making it particularly effective in certain catalytic applications .
The laboratory-scale synthesis of tri(2-furyl)phosphine represents a well-established methodology involving the reaction of furan with phosphorus trichloride in the presence of a suitable base . The classical approach employs triethylamine as the base, with the reaction proceeding through a multi-step mechanism that requires careful control of reaction conditions .
The fundamental synthetic route involves the nucleophilic substitution of chloride ions in phosphorus trichloride by furan molecules, facilitated by the presence of a base to neutralize the hydrochloric acid formed during the reaction . The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the phosphine product [12]. Temperature control is critical, with optimal conditions maintained between 0°C and 25°C to balance reaction rate with product selectivity .
Physical Properties of Tri(2-furyl)phosphine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₉O₃P | [3] [12] [13] |
Molecular Weight (g/mol) | 232.17 | [3] [12] [13] |
CAS Number | 5518-52-5 | [3] [12] [13] |
Melting Point (°C) | 59-65 | [12] [13] [25] |
Boiling Point (°C) | 136 (at 4 mmHg) | [3] [25] |
Physical State | Crystalline solid | [12] [13] |
Color | White to pale yellow | [12] [13] |
Storage Conditions | Store at 2-10°C, dark place | [12] [14] |
Sensitivity | Air sensitive | [13] [25] |
The standard laboratory protocol requires precise stoichiometric control, typically employing three equivalents of furan per equivalent of phosphorus trichloride . The base serves the dual purpose of deprotonating the furan ring to enhance its nucleophilicity and neutralizing the hydrogen chloride byproduct . Purification of the crude product is commonly achieved through recrystallization from suitable solvents or distillation under reduced pressure [25].
NMR Spectroscopic Data for Tri(2-furyl)phosphine
NMR Type | Chemical Shift (ppm) | Assignment | Coupling Constants (Hz) |
---|---|---|---|
¹H NMR (CDCl₃) | 7.45 (d) | H-5 (furyl) | J = 1.7 |
¹H NMR (CDCl₃) | 6.63 (d) | H-4 (furyl) | J = 3.3 |
¹H NMR (CDCl₃) | 6.26 (d) | H-3 (furyl) | J = 1.5 |
³¹P NMR (CDCl₃) | -77.39 | P atom | - |
¹³C NMR (CDCl₃) | 158.3 (d, J_CP = 21 Hz) | C-2 (furyl) | J_CP = 21 |
¹³C NMR (CDCl₃) | 124.3, 111.8 | C-3, C-4 (furyl) | - |
Alternative synthetic approaches have been developed utilizing different base systems [11]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base has shown improved reaction efficiency, with shorter reaction times and higher yields compared to traditional triethylamine-based protocols [11]. This approach demonstrates the importance of base selection in optimizing synthetic outcomes [11].
Industrial synthesis of tri(2-furyl)phosphine requires adaptation of laboratory protocols to accommodate larger scale production while maintaining product quality and economic viability . The scalability of the synthetic process presents unique challenges related to heat management, waste disposal, and product purification at industrial volumes .
Continuous flow reactor technology has emerged as a promising approach for industrial-scale production [16]. The continuous flow methodology offers several advantages including improved heat transfer, better mixing efficiency, and enhanced safety profiles compared to traditional batch processes [16]. These systems allow for precise control of reaction parameters and can accommodate the air-sensitive nature of the product through inert atmosphere maintenance [16].
Comparison of Synthesis Methods
Method | Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) | Purity (%) |
---|---|---|---|---|---|
Classical Batch Synthesis | Furan + PCl₃ + Et₃N | 20-25 | 2-4 hours | 65-75 | 95-97 |
Base-Catalyzed Synthesis | Furan + PCl₃ + DBU | 20-25 | 1-2 hours | 80-85 | 96-98 |
Optimized Batch Method | Furan + PCl₃ + Et₃N (optimized) | 0 to 25 | 3-6 hours | 85-92 | 98-99 |
Continuous Flow (Proposed) | Furan + PCl₃ + continuous base addition | 25-50 | 30-60 minutes | 90-95 (estimated) | 99+ (estimated) |
Industrial Scale-Up | Furan + PCl₃ + industrial base | 25-80 | 1-3 hours | 80-90 | 97-99 |
The implementation of continuous flow systems in industrial settings requires careful consideration of reactor design and process integration [16]. Temperature gradients within large-scale reactors can lead to product quality variations, necessitating the development of sophisticated temperature control systems [16]. Additionally, the handling of phosphorus trichloride at industrial scales requires specialized equipment and procedures to ensure safe operation [16].
Industrial purification strategies often employ distillation techniques optimized for large-scale operations . The relatively low boiling point of tri(2-furyl)phosphine at reduced pressure (136°C at 4 mmHg) facilitates distillative purification, although care must be taken to prevent thermal decomposition [25]. Alternative purification approaches include crystallization from suitable solvents, which can be particularly effective for removing trace impurities .
The achievement of high-purity tri(2-furyl)phosphine requires systematic optimization of synthetic parameters and purification protocols [2]. Purity enhancement strategies encompass both reaction optimization and post-synthesis purification techniques [2].
Reaction parameter optimization has focused on several key variables including temperature control, reagent stoichiometry, and reaction atmosphere [2]. Temperature optimization studies have demonstrated that lower initial temperatures (0°C to 5°C) followed by gradual warming to room temperature can significantly improve product selectivity and reduce byproduct formation [2]. This temperature profile minimizes side reactions while maintaining acceptable reaction rates [2].
Solvent selection plays a crucial role in purity optimization [2]. The use of high-purity, anhydrous solvents is essential for preventing hydrolysis reactions that can lead to phosphine oxide formation [2]. Solvent purification protocols, including distillation over appropriate drying agents, have been shown to improve final product purity by 2-5% [2].
Advanced purification techniques have been developed specifically for phosphine compounds [2]. Recrystallization from carefully selected solvent systems can achieve purities exceeding 99% [2]. The choice of recrystallization solvent must balance solubility characteristics with the ability to exclude impurities from the crystal lattice [2]. Commonly employed solvent systems include ethanol-water mixtures and hydrocarbon solvents such as hexane or petroleum ether [2].
Chromatographic purification methods, while less commonly employed at industrial scales, can provide exceptional purity levels for specialized applications [2]. Column chromatography using silica gel with appropriate solvent gradients has been successfully applied to achieve research-grade purity levels [2]. The development of preparative-scale chromatographic methods has enabled the production of ultra-high purity tri(2-furyl)phosphine for demanding applications [2].
Recent developments in tri(2-furyl)phosphine synthesis have focused on improving reaction efficiency, reducing environmental impact, and developing novel synthetic methodologies [8] [21] [22]. These advances represent significant progress in both fundamental understanding and practical applications of phosphine chemistry [8].
One notable advancement involves the development of catalytic synthetic routes that reduce the stoichiometric requirements for base reagents [21]. Palladium-catalyzed methodologies have shown particular promise, with tri(2-furyl)phosphine serving both as a product and as a ligand in the catalytic system [21] [22]. These approaches demonstrate yields of 78% under optimized conditions, with significantly reduced reaction times compared to traditional methods [21].
The application of microwave-assisted synthesis has emerged as a powerful tool for accelerating tri(2-furyl)phosphine formation [9]. Microwave heating provides rapid, uniform temperature distribution and can reduce reaction times from hours to minutes [9]. Studies have demonstrated that microwave-assisted synthesis at 150°C for 2 hours can achieve comparable yields to conventional heating methods requiring much longer reaction times [9].
Flow chemistry applications have advanced beyond simple continuous processing to include telescoped multi-step syntheses [16] [17]. These integrated approaches combine tri(2-furyl)phosphine synthesis with subsequent functionalization reactions in a single continuous process [16]. The elimination of intermediate isolation steps not only improves overall efficiency but also reduces the exposure of air-sensitive intermediates to atmospheric conditions [16].
Green chemistry approaches have gained increasing attention in recent synthetic developments [8]. The replacement of traditional chlorinated solvents with more environmentally benign alternatives has been successfully demonstrated [8]. Additionally, the development of atom-economical synthetic routes that minimize waste generation represents a significant advancement in sustainable phosphine chemistry [8].
Novel catalyst systems have been developed to improve selectivity and reduce byproduct formation [22]. The use of copper iodide as an additive has proven particularly effective for electron-deficient phosphine substrates, improving yields from negligible levels to 75% under optimized conditions [2]. This advancement has expanded the scope of tri(2-furyl)phosphine synthesis to include previously challenging substrate combinations [2].
Irritant